8-Hydroxy-2H-1,4-benzothiazin-3(4H)-one
CAS No.: 91375-76-7
Cat. No.: VC20343089
Molecular Formula: C8H7NO2S
Molecular Weight: 181.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91375-76-7 |
|---|---|
| Molecular Formula | C8H7NO2S |
| Molecular Weight | 181.21 g/mol |
| IUPAC Name | 8-hydroxy-4H-1,4-benzothiazin-3-one |
| Standard InChI | InChI=1S/C8H7NO2S/c10-6-3-1-2-5-8(6)12-4-7(11)9-5/h1-3,10H,4H2,(H,9,11) |
| Standard InChI Key | HHSNRRCSRPQQNP-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)NC2=C(S1)C(=CC=C2)O |
Introduction
Chemical Identity and Structural Features
Core Structure and Substitution Patterns
The compound belongs to the 1,4-benzothiazin-3-one family, characterized by a benzene ring fused to a six-membered thiazine ring containing one sulfur and one nitrogen atom. The numbering system places the hydroxyl group at position 8 and the ketone at position 3 (Figure 1) . Key structural analogs, such as 8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one, demonstrate how substitutions at the 8-position influence physicochemical properties .
Table 1: Comparative Molecular Data for Benzothiazinone Derivatives
Spectroscopic Characterization
While direct spectral data for 8-hydroxy-2H-1,4-benzothiazin-3(4H)-one are unavailable, related compounds provide insights:
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¹H NMR: Benzothiazinone protons typically resonate at δ 6.8–7.5 ppm (aromatic), with methylene groups adjacent to nitrogen at δ 3.5–4.2 ppm .
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¹³C NMR: The ketone carbonyl appears near δ 170–175 ppm, while the thiazine ring carbons range from δ 40–60 ppm .
Synthetic Approaches
Propargylation and Cycloaddition Strategies
The synthesis of 1,4-benzothiazin-3-one derivatives often involves propargylation followed by 1,3-dipolar cycloaddition. For example, 4-propargyl-1,4-benzothiazin-3-ones react with azides to form triazole hybrids under Cu(I) catalysis . Adapting this method, 8-hydroxy derivatives could be synthesized via selective hydroxylation post-cyclization.
Ring-Opening and Functionalization
Physicochemical Properties
Hydrogen Bonding Capacity
With five hydrogen bond donors (two -NH, one -OH, two aromatic C-H) and nine acceptors, the compound exhibits strong intermolecular interactions . This profile favors crystal packing, as evidenced by X-ray structures of analog 13 (CCDC 1564624) .
Biological Activity and Applications
Therapeutic Prospects
While direct data are lacking, structural analogs have been explored for:
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Antioxidant activity: Hydroxyl groups scavenge free radicals via H-atom transfer.
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Enzyme inhibition: The ketone moiety coordinates metal ions in protease active sites.
Challenges and Future Directions
Current limitations include:
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Synthetic complexity: Selective introduction of the 8-hydroxy group requires optimized directing groups.
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Pharmacokinetic profiling: Predictive models for bioavailability and metabolism are needed.
Future work should prioritize:
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Structure-activity relationship (SAR) studies to evaluate hydroxyl positioning effects.
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In vivo toxicity assessments using zebrafish or murine models.
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